molecular formula C16H14BrN3O4 B15038903 5-Bromo-2-ethoxy-N'-(3-nitrobenzylidene)benzohydrazide

5-Bromo-2-ethoxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B15038903
M. Wt: 392.20 g/mol
InChI Key: KWZFOKQRKKBPNF-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide can be compared with other similar compounds, such as:

These compounds share similar structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H14BrN3O4

Molecular Weight

392.20 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H14BrN3O4/c1-2-24-15-7-6-12(17)9-14(15)16(21)19-18-10-11-4-3-5-13(8-11)20(22)23/h3-10H,2H2,1H3,(H,19,21)/b18-10+

InChI Key

KWZFOKQRKKBPNF-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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